

# Comparative Pharmacokinetics of Avibactam and Other Novel Beta-Lactamase Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of avibactam and other recently developed beta-lactamase inhibitors, including relebactam and vaborbactam. Additionally, it explores the available data on **avibactam tomilopil**, an oral prodrug of avibactam. The information presented is supported by experimental data from various clinical and preclinical studies, with a focus on key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways.

## **Executive Summary**

Avibactam, relebactam, and vaborbactam are intravenously administered beta-lactamase inhibitors that play a crucial role in overcoming antibiotic resistance in Gram-negative bacteria. They exhibit distinct pharmacokinetic profiles that influence their clinical application. Avibactam has a half-life of approximately 2 hours and is primarily cleared renally.[1] Relebactam and vaborbactam also have similar short half-lives and are predominantly excreted unchanged in the urine. The development of **avibactam tomilopil**, an oral prodrug, aims to overcome the poor oral bioavailability of avibactam. However, comprehensive pharmacokinetic data for **avibactam tomilopil** in humans remains limited in the public domain. This guide summarizes the currently available quantitative data to facilitate a comparative understanding of these important therapeutic agents.

# **Quantitative Pharmacokinetic Data**



The following table summarizes the key pharmacokinetic parameters for avibactam, relebactam, and vaborbactam in healthy adult volunteers with normal renal function following intravenous administration. It is important to note that direct head-to-head comparative studies are limited, and these values are compiled from separate clinical trials.

Pharmacokinetic Parameter	Avibactam	Relebactam	Vaborbactam
Route of Administration	Intravenous	Intravenous	Intravenous
Half-life (t½)	~2.0 hours[1]	1.2 - 2.1 hours	~1.7 hours
Volume of Distribution (Vd)	15.4 - 26.3 L[2]	~19 L	18.6 L
Protein Binding	~8%[3]	~22%	~33%
Clearance (CL)	~15 L/h	11.5 L/h	9.9 L/h
Primary Route of Excretion	Renal (primarily as unchanged drug)[2]	Renal (primarily as unchanged drug)	Renal (primarily as unchanged drug)
Oral Bioavailability	Very low (~6.2%)[4]	Not applicable	Not applicable

**Avibactam Tomilopil**: As an oral prodrug, **avibactam tomilopil** is designed to be absorbed from the gastrointestinal tract and then converted to the active drug, avibactam. Specific pharmacokinetic parameters for **avibactam tomilopil**, such as Cmax, Tmax, and AUC of the prodrug itself, are not yet widely published in peer-reviewed literature. The key efficacy determinant for the prodrug is its ability to deliver therapeutic concentrations of avibactam.

## **Experimental Protocols**

The pharmacokinetic data presented in this guide are derived from a variety of clinical and preclinical studies. Below are detailed methodologies from key experiments cited.

### Phase I Clinical Trial for Intravenous Avibactam

• Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy male volunteers.[4]



#### • Dosing:

- Single Ascending Dose: Subjects received a single 30-minute intravenous infusion of avibactam at doses of 50, 100, 250, 500, 1000, 1500, or 2000 mg.[4]
- Multiple Ascending Dose: Subjects received avibactam at doses of 500, 750, or 1000 mg
   every 8 hours for 5 days.[4]
- Sample Collection: Blood and urine samples were collected at predefined time points to
  measure avibactam concentrations. For the single-dose cohorts, blood samples were
  collected pre-dose and at multiple time points up to 24 hours post-dose. Urine was collected
  for 24 hours post-dose.[4]
- Bioanalytical Method: Avibactam concentrations in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7] [8][9] The lower limit of quantification was typically in the range of 10-50 ng/mL.

# Pediatric Pharmacokinetic Study of Ceftazidime-Avibactam

- Study Design: A Phase I, multicenter, open-label, single-dose study was conducted in hospitalized pediatric patients (from 3 months to <18 years of age) with suspected or confirmed infections.[10][11]
- Dosing: Patients received a single 2-hour intravenous infusion of ceftazidime-avibactam.
   Dosing was age and weight-dependent.[10][11]
- Sample Collection: Blood samples were collected at the end of the infusion and at several time points post-infusion to characterize the pharmacokinetic profile. A sparse sampling approach was used for younger children to minimize blood draw volumes.[10][11]
- Bioanalytical Method: Plasma concentrations of ceftazidime and avibactam were measured using a validated LC-MS/MS method.[10][11]

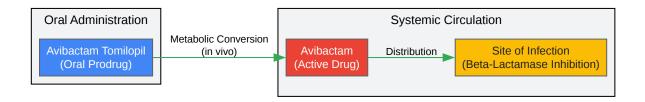
## **Preclinical Murine Infection Models**



- Study Design: Neutropenic murine thigh and lung infection models were used to evaluate the pharmacokinetics and pharmacodynamics of ceftazidime and avibactam.[12]
- Dosing: Mice were administered single subcutaneous doses of ceftazidime and avibactam in various combinations.[12]
- Sample Collection: Blood and bronchoalveolar lavage fluid (for epithelial lining fluid analysis) were collected at multiple time points post-dose.[12]
- Bioanalytical Method: Concentrations of ceftazidime and avibactam in serum and epithelial lining fluid were determined by LC-MS/MS.[12]

### **Visualizations**

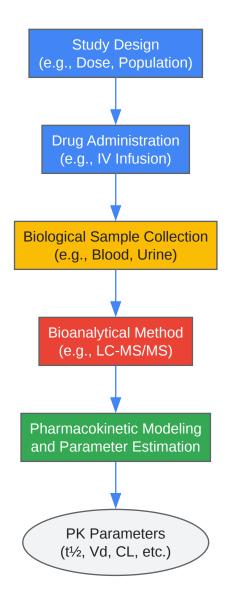
The following diagrams illustrate key conceptual relationships and experimental workflows relevant to the pharmacokinetics of these beta-lactamase inhibitors.



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Caption: Conversion of the oral prodrug avibactam tomilopil to its active form, avibactam.





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Caption: A generalized workflow for a clinical pharmacokinetic study.

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